molecular formula C21H33N3O3 B14779444 benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate

benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate

Cat. No.: B14779444
M. Wt: 375.5 g/mol
InChI Key: POHDTHQSOOFQGB-UHFFFAOYSA-N
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Description

Benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzyl group, an amino acid derivative, and a cyclohexyl ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate typically involves multiple steps. One common method includes the protection of the amino group using a benzyl carbamate protecting group. The synthesis may involve the following steps:

    Protection of the Amino Group: The amino group is protected using benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The protected amino group is then reacted with 2-amino-3-methylbutanoic acid to form the amide bond.

    Cyclization: The intermediate product undergoes cyclization to form the cyclohexyl ring.

    Deprotection: The benzyl protecting group is removed using catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a protecting group for amines.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The cyclohexyl ring and benzyl group provide steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate with similar protecting group properties.

    N-benzyl-N-methylamine: Another benzyl derivative used in organic synthesis.

    Cyclohexylamine: A compound with a cyclohexyl ring and an amino group.

Uniqueness

Benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate is unique due to its combination of a benzyl group, an amino acid derivative, and a cyclohexyl ring. This unique structure provides it with distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate

InChI

InChI=1S/C21H33N3O3/c1-4-24(20(25)19(22)15(2)3)18-13-9-8-12-17(18)23-21(26)27-14-16-10-6-5-7-11-16/h5-7,10-11,15,17-19H,4,8-9,12-14,22H2,1-3H3,(H,23,26)

InChI Key

POHDTHQSOOFQGB-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

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